molecular formula C22H21NO3 B5888595 3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide

3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide

Cat. No.: B5888595
M. Wt: 347.4 g/mol
InChI Key: VANFTVWGTZRBKI-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyloxy group attached to the benzene ring and an ethoxyphenyl group attached to the amide nitrogen

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-2-25-20-13-11-19(12-14-20)23-22(24)18-9-6-10-21(15-18)26-16-17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANFTVWGTZRBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide typically involves the following steps:

    Formation of Benzyloxybenzene: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.

    Amidation Reaction: The benzyloxybenzene is then reacted with 4-ethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(benzyloxy)-N-(4-chlorophenyl)benzamide: Contains a chlorine atom instead of an ethoxy group.

Uniqueness

3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

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